Physicochemical Profiling and Pre-Formulation Characterization of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid: A Comprehensive Technical Guide
Physicochemical Profiling and Pre-Formulation Characterization of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid: A Comprehensive Technical Guide
Executive Summary
The transition of a novel chemical entity (NCE) from discovery to clinical formulation requires a rigorous understanding of its physicochemical properties. 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid (CAS: 649773-76-2) is a lipophilic, weakly acidic molecule characterized by a benzoic acid core, a meta-acetamido linkage, and a 4-ethoxyphenoxy tail. Because of its specific structural motifs, this compound exhibits highly pH-dependent solubility and permeability profiles.
This whitepaper provides an in-depth, self-validating framework for the physicochemical characterization of this compound. By moving beyond standard operating procedures to explain the causality behind experimental design—such as the necessity of co-solvent extrapolation for pKa determination and the critical role of solid-state tracking during solubility assays—this guide serves as an authoritative blueprint for pre-formulation scientists.
Structural and In Silico Physicochemical Profiling
Before initiating bench-level assays, an in silico evaluation establishes the boundary conditions for experimental design. The compound's structural features dictate its behavior in aqueous media and lipid membranes. The presence of the carboxylic acid guarantees ionization at physiological pH (7.4), while the ethoxyphenoxy tail drives its lipophilicity.
Table 1: Key Physicochemical Parameters
| Property | Value | Implication for Drug Development |
| Molecular Formula | C₁₇H₁₇NO₅ | Defines the stoichiometric mass. |
| Molecular Weight | 315.32 g/mol | Well within Lipinski’s Rule of 5 (< 500 Da); favorable for oral absorption [1]. |
| Calculated LogP | ~2.7 | Moderate lipophilicity; suggests good membrane partitioning but potential solubility issues in the unionized state. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | Optimal for intestinal permeability (< 120 Ų), though blood-brain barrier penetration may be limited. |
| H-Bond Donors / Acceptors | 2 / 5 | Compliant with Rule of 5; ensures adequate interaction with aqueous solvent networks. |
| Estimated pKa | ~4.0 | The molecule will be >99% ionized at pH 7.4, drastically reducing its LogD₇.₄ compared to its LogP. |
Experimental Determination of Acid Dissociation Constant (pKa)
The Causality of the Method
The pKa is the most critical parameter governing the absorption and distribution of ionizable drugs [2]. For 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid, the estimated pKa is ~4.0. However, because its LogP is 2.7, the unionized form (predominant at pH < 4.0) has extremely low aqueous solubility.
If a standard aqueous potentiometric titration is attempted, the compound will precipitate as the pH drops, invalidating the Nernstian equilibrium and yielding false pKa values. Therefore, a Yasuda-Shedlovsky co-solvent extrapolation must be employed. By titrating the compound in varying ratios of methanol/water, solubility is maintained. The apparent pKa (psKa) values are then mathematically extrapolated to 0% organic solvent to find the true aqueous pKa.
Protocol: Yasuda-Shedlovsky Potentiometric Titration
This protocol is grounded in the principles outlined in OECD Test Guideline 112 [3].
-
Preparation of Background Electrolyte: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, mimicking physiological osmolarity and stabilizing the electrode activity coefficients.
-
Titrant Standardization: Standardize 0.5 M KOH and 0.5 M HCl using potassium hydrogen phthalate (KHP) and sodium carbonate, respectively.
-
Co-Solvent Sample Preparation: Prepare four solutions of the API (approx. 1 mg/mL) in Methanol/Water mixtures at 30%, 40%, 50%, and 60% (v/v) Methanol, utilizing the 0.15 M KCl as the aqueous phase.
-
Titration Execution: Under a nitrogen blanket (to prevent CO₂ absorption), titrate each solution from pH 2.0 to 11.0 using a high-precision glass electrode.
-
Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum function.
-
Extrapolation: Plot psKa+log[H2O] against the inverse of the dielectric constant ( 1/ε ) of the respective solvent mixtures.
-
Validation: Perform a linear regression. Extrapolate the line to the dielectric constant of pure water ( 1/ε≈0.0127 at 25°C) to derive the true aqueous pKa.
Lipophilicity Profiling (LogP and LogD₇.₄)
The Causality of the Method
Lipophilicity dictates a molecule's affinity for lipid membranes versus aqueous plasma. While High-Performance Liquid Chromatography (HPLC) methods (OECD 117) offer high throughput, they rely on structurally similar calibrants. For a definitive thermodynamic measurement of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid, the Shake-Flask Method (OECD 107) remains the gold standard [4]. Because the molecule is acidic, we must measure both LogP (using the unionized form at pH 1.2) and LogD (the distribution coefficient at physiological pH 7.4).
Caption: Equilibrium dynamics of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid across phases.
Protocol: Shake-Flask Method for LogD₇.₄
-
Phase Saturation: Mutually saturate n-octanol and pH 7.4 phosphate buffer (0.1 M) by stirring them together vigorously for 24 hours, then separating the phases.
-
Sample Preparation: Dissolve an accurately weighed amount of the API in the pre-saturated pH 7.4 buffer to achieve a concentration below its saturation limit.
-
Equilibration: Transfer the aqueous API solution and pre-saturated n-octanol into a glass vial at a 1:1 volume ratio.
-
Partitioning: Shake the vials mechanically at 100 rpm for 60 minutes at 25.0 ± 0.5 °C. (Self-Validation: Over-shaking can cause micro-emulsions; 60 minutes is sufficient for small molecules).
-
Phase Separation: Centrifuge the vials at 3,000 rpm for 20 minutes to ensure complete phase separation.
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the API concentration in each phase using a validated RP-HPLC-UV method.
-
Calculation: logD7.4=log([API]octanol/[API]aqueous) .
Thermodynamic Solubility and Solid-State Characterization
The Causality of the Method
Kinetic solubility assays (often performed via DMSO stock dilution) artificially inflate solubility due to supersaturation and the co-solvent effect of DMSO. For clinical formulation, thermodynamic solubility is mandatory [2].
Crucially, thermodynamic solubility is a property of a specific crystal lattice. If 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid is placed in a pH 7.4 buffer, the pH exceeds its pKa, ionizing the molecule. While this increases solubility, it also risks exceeding the solubility product ( Ksp ) of its sodium salt (if a sodium phosphate buffer is used), leading to the precipitation of a different solid phase. Therefore, analyzing the residual solid via X-Ray Powder Diffraction (XRPD) post-equilibration is a non-negotiable self-validating step.
Caption: Sequential pre-formulation workflow for evaluating poorly soluble acidic APIs.
Protocol: Biorelevant Thermodynamic Solubility
-
Initial Solid-State Verification: Analyze the starting API powder using XRPD and Differential Scanning Calorimetry (DSC) to confirm its polymorphic form and crystallinity.
-
Media Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5).
-
Incubation: Add an excess of the API solid (e.g., 10 mg) to 5 mL of each medium in sealed glass vials.
-
Equilibration: Place the vials in a shaking water bath at 37.0 ± 0.5 °C for 48 hours. Check the pH at 24 hours; adjust with micro-additions of HCl/NaOH if the dissolution of the acidic API has shifted the buffer pH.
-
Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.
-
Analysis: Dilute the filtrate and quantify via HPLC.
-
Residual Solid Check: Recover the undissolved pellet from the centrifuge tube, dry it gently under vacuum, and analyze it via XRPD. If the diffractogram differs from Step 1, report the solubility value as the solubility of the newly formed salt or hydrate, not the free acid.
References
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2012. Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
-
Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
